Didysprosium tritungsten dodecaoxide

Description

Didysprosium tritungsten dodecaoxide (CAS: 13550-52-2) is a rare-earth metal oxide compound with the formula Dy₂W₃O₁₂. This complex oxide integrates dysprosium (Dy), tungsten (W), and oxygen (O) in a dodecaoxide framework. Dysprosium, a lanthanide, contributes magnetic and luminescent properties, while tungsten enhances thermal stability and electronic conductivity . The compound’s dodecaoxide structure suggests a high oxygen coordination environment, typical of mixed-metal oxides used in catalysis, solid-state electronics, or advanced ceramics .

Properties

CAS No. |

13550-52-2 |

|---|---|

Molecular Formula |

Dy2O12W3-18 |

Molecular Weight |

1068.508 |

IUPAC Name |

dysprosium(3+);oxygen(2-);tungsten |

InChI |

InChI=1S/2Dy.12O.3W/q2*+3;12*-2;;; |

InChI Key |

PWLONBSCJQBMJR-UHFFFAOYSA-N |

SMILES |

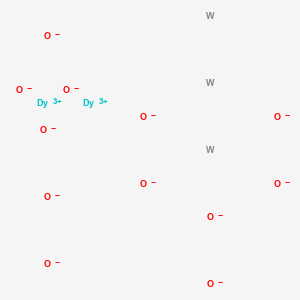

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Dy+3].[Dy+3].[W].[W].[W] |

Synonyms |

didysprosium tritungsten dodecaoxide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of Didysprosium Tritungsten Dodecaoxide and Analogous Compounds

Structural and Functional Contrasts

Dy₂W₃O₁₂ vs. Dy₃Ga₂(GaO₄)₃ :

- Metal Composition : Dy₂W₃O₁₂ substitutes gallium (Ga) in Dy₃Ga₂(GaO₄)₃ with tungsten (W), significantly altering electronic and thermal properties. Tungsten’s higher electronegativity and refractory nature enhance stability in oxidative environments .

- Coordination Geometry : Both compounds adopt dodecaoxide frameworks, but Dy₃Ga₂(GaO₄)₃ features a garnet-like structure with GaO₄ tetrahedra, whereas Dy₂W₃O₁₂ likely forms a tungsten-oxygen cluster with Dy³⁺ ions occupying interstitial sites .

Dy₂W₃O₁₂ vs. Dy₂O₃ :

- Complexity : Dy₂O₃ is a simple sesquioxide with a cubic structure, while Dy₂W₃O₁₂ is a ternary oxide with a more complex, mixed-metal lattice.

- Functionality : Dy₂O₃ is widely used in neutron-absorbing materials and phosphors due to its optical properties . In contrast, Dy₂W₃O₁₂’s tungsten content may make it suitable for high-temperature electrochemical applications, though experimental validation is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.